4-Aminopyridine-2-sulfonamide CAS number and chemical identifiers
4-Aminopyridine-2-sulfonamide CAS number and chemical identifiers
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of 4-Aminopyridine-2-sulfonamide. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from its hydrochloride salt, its precursors, and established principles of sulfonamide chemistry to provide a robust scientific overview.
Core Chemical Identity
4-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position. While extensive literature on this specific isomer is scarce, its hydrochloride salt is documented, providing foundational chemical identifiers.
Chemical Identifiers
A summary of the key chemical identifiers for 4-Aminopyridine-2-sulfonamide and its hydrochloride salt is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | 4-aminopyridine-2-sulfonamide | N/A |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.20 g/mol | [1] |
| CAS Number | Not assigned for free base; Hydrochloride salt data used. | |
| Canonical SMILES | C1=CN=C(C=C1N)S(=O)(=O)N | [1] |
| InChI | InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | [1] |
| InChIKey | UJUHVLVARXLSKV-UHFFFAOYSA-N | [1] |
Chemical Structure
The chemical structure of 4-Aminopyridine-2-sulfonamide is depicted below. The pyridine ring forms the core, with the electron-donating amino group positioned opposite the nitrogen atom, and the electron-withdrawing sulfonamide group adjacent to it.
Caption: 2D structure of 4-Aminopyridine-2-sulfonamide.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the physicochemical properties of 4-Aminopyridine-2-sulfonamide are predicted based on its structure and data from its hydrochloride salt.
| Property | Predicted Value | Source |
| XlogP | -0.9 | [1] |
| Monoisotopic Mass | 173.0259 Da | [1] |
| Polar Surface Area | 95.8 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
The predicted low XlogP value suggests that 4-Aminopyridine-2-sulfonamide is a relatively polar molecule with good aqueous solubility[1].
Synthesis Strategies
While a specific, validated synthesis protocol for 4-Aminopyridine-2-sulfonamide is not published, a plausible synthetic route can be designed based on established methods for the synthesis of sulfonamides from aminopyridines. The primary precursor for this synthesis is 4-aminopyridine.
Precursor: 4-Aminopyridine
4-Aminopyridine (CAS: 504-24-5) is a commercially available white to slightly yellow crystalline powder. It serves as a versatile starting material in organic synthesis[2].
Proposed Synthetic Pathway: Sulfonation of 4-Aminopyridine
The direct sulfonation of 4-aminopyridine is a feasible approach. The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the incoming sulfonyl group to the ortho-positions (2 or 6).
A potential two-step synthesis is outlined below:
Step 1: Chlorosulfonation of 4-Aminopyridine
In this step, 4-aminopyridine is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the pyridine ring.
Caption: Proposed chlorosulfonation of 4-aminopyridine.
Step 2: Amination of the Sulfonyl Chloride
The resulting 4-amino-2-pyridinesulfonyl chloride is then reacted with ammonia to form the final product, 4-Aminopyridine-2-sulfonamide.
Caption: Proposed amination to form the final product.
An alternative, more modern approach could involve an electrochemical oxidative coupling of a suitable thiol and an amine, which has been demonstrated for the synthesis of other sulfonamides[3][4].
Potential Applications and Biological Relevance
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The parent molecule, 4-aminopyridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis[5][6].
Given the pharmacological activities of its constituent moieties, 4-Aminopyridine-2-sulfonamide could be a candidate for investigation in several areas:
-
Potassium Channel Modulation: The 4-aminopyridine core suggests potential activity as a potassium channel blocker.
-
Antibacterial Agents: The sulfonamide group is a classic antibacterial pharmacophore.
-
Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, and this compound could be explored for such properties.
It is important to note that without experimental data, these applications remain speculative and would require significant research to validate.
Safety and Handling
Specific safety data for 4-Aminopyridine-2-sulfonamide is not available. Therefore, handling precautions should be based on the known hazards of its precursor, 4-aminopyridine, and the general reactivity of sulfonamides.
4-Aminopyridine is classified as highly toxic and can be fatal if swallowed, with toxic effects upon skin contact or inhalation [7][8]. It can cause severe skin and eye irritation[7].
Recommended safety precautions include:
-
Handling only in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding the generation of dust.
-
Storing in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for 4-aminopyridine[7][8][9].
Conclusion
4-Aminopyridine-2-sulfonamide is a chemical entity with potential for further scientific exploration, stemming from the known biological activities of its structural components. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a discussion of its potential applications and necessary safety precautions. The significant lack of published experimental data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.
References
-
PubChem. 4-Amino-N-(pyridin-2-yl)(
ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)benzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link] - Fisher Scientific.
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS. 2013. Available from: [Link]
- Jubilant Ingrevia.
-
Wiebe, A. et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. 2019. Available from: [Link]
- Thermo Fisher Scientific.
- MilliporeSigma.
-
Wiebe, A. et al. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. 2019. Available from: [Link]
-
PubChem. Sulfapyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-((2-Amino-4-pyrimidinyl)amino)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
- Braschi, I. et al. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
-
PubChemLite. 4-aminopyridine-2-sulfonamide hydrochloride. University of Luxembourg. Available from: [Link]
- Le-Dévéhat, F. et al. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. British Journal of Pharmacology. 1981.
-
Wikipedia. 4-Aminopyridine. Available from: [Link]
- BenchChem.
- Shih, T. M. et al. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology. 1996.
-
PubChem. 4-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]
- ChemicalBook.
-
Soni, N. & Kam, P. 4-aminopyridine--a review. Anaesthesia and Intensive Care. 1982. Available from: [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]
Sources
- 1. PubChemLite - 4-aminopyridine-2-sulfonamide hydrochloride (C5H7N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
